molecular formula C14H19NOS2 B2384523 1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1797316-71-2

1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2384523
CAS No.: 1797316-71-2
M. Wt: 281.43
InChI Key: MDYQJZSCRJBGAS-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound It features a pyrrolidine ring substituted with a methylthio group and a phenylthio group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Attachment of the Phenylthio Group: The phenylthio group can be attached through similar nucleophilic substitution reactions.

    Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone, possibly through aldol condensation or other carbonyl-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group or the sulfur atoms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one may have applications in:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties or as a precursor to pharmacologically active compounds.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one: can be compared with other compounds featuring pyrrolidine rings or thioether groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-methylsulfanylpyrrolidin-1-yl)-3-phenylsulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS2/c1-17-13-7-9-15(11-13)14(16)8-10-18-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYQJZSCRJBGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)CCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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